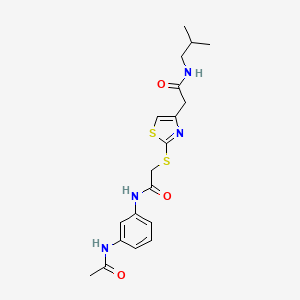

![molecular formula C17H15N3O B2406065 3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide CAS No. 2097915-18-7](/img/structure/B2406065.png)

3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

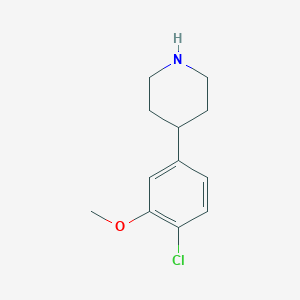

3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. It is a small molecule inhibitor that has been shown to have promising biological activities against various diseases.

科学的研究の応用

Colorimetric Sensing

A study by Younes et al. (2020) explored a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which were synthesized for colorimetric sensing applications. These compounds demonstrated significant color changes in response to fluoride anions, indicating their potential use in detecting specific ions in solutions. This research points towards the utility of similar benzamide derivatives, like 3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide, in colorimetric sensing technologies (Younes et al., 2020).

Histone Deacetylase Inhibition

Andrews et al. (2008) identified a lead benzamide compound, containing a cyanopyridyl moiety, as a potent histone deacetylase (HDAC) inhibitor. The study focused on various substitutions to enhance solubility and HDAC inhibition, highlighting the potential of cyanopyridyl benzamides in cancer therapy and epigenetic research (Andrews et al., 2008).

Pharmacokinetics and Anti-Fibrosis Potential

Kim et al. (2008) investigated the pharmacokinetics of a similar compound, 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide (IN-1130), as an ALK5 inhibitor. This compound showed potential in suppressing renal and hepatic fibrosis and exerting anti-metastatic effects in breast cancer models. These findings suggest the possibility of this compound and related compounds in treating fibrotic diseases and cancer (Kim et al., 2008).

Synthesis and Derivative Studies

Shatsauskas et al. (2017) detailed the synthesis of 3-cyano-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives. This research contributes to the understanding of the synthesis pathways and potential chemical modifications of related benzamide compounds, which can be crucial for developing new drugs and chemical sensors (Shatsauskas et al., 2017).

Electrochemical Behavior

Trazza et al. (1982) examined the electrochemical behavior of similar compounds, contributing valuable insights into their potential applications in electrochemical sensors and devices (Trazza, Andruzzi, & Carelli, 1982).

作用機序

Target of Action

Similar compounds have been found to inhibit aldosterone synthase (cyp11b2), a promising mechanism to lower arterial blood pressure .

Mode of Action

Based on the action of similar compounds, it may interact with its target to inhibit the production of certain hormones, thereby affecting blood pressure .

Biochemical Pathways

Inhibition of aldosterone synthase (cyp11b2) could affect the renin-angiotensin-aldosterone system, a key regulator of blood pressure .

特性

IUPAC Name |

3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c18-9-12-2-1-3-15(8-12)17(21)20-11-13-4-7-16(19-10-13)14-5-6-14/h1-4,7-8,10,14H,5-6,11H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPILEFMMHYAFEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC=CC(=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-N-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2405989.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2405990.png)

![N-(4-chlorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2405991.png)

![2-(4-benzoylphenyl)-N-[(4-chloroanilino)methylene]-2-(4-fluorophenyl)acetamide](/img/structure/B2405994.png)

![N-(3-bromophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2406003.png)

![2-amino-6-benzyl-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2406004.png)